methyl 4-(3,4-dimethoxyphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
Description
This compound features a 1,4-benzothiazine 1,1-dioxide core with a fluorine atom at position 7, a 3,4-dimethoxyphenyl group at position 4, and a methyl ester at position 2. The 1,1-dioxide sulfone group enhances electron-withdrawing properties, while the fluorine and methoxy substituents modulate lipophilicity and electronic effects.
Properties
IUPAC Name |
methyl 4-(3,4-dimethoxyphenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO6S/c1-24-14-7-5-12(9-15(14)25-2)20-10-17(18(21)26-3)27(22,23)16-8-11(19)4-6-13(16)20/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHQTOWMDWBTKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=CC(=C3)F)C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3,4-dimethoxyphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones to form the benzothiazine core
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as silica-supported sodium hydrogen sulfate (NaHSO4-SiO2) can be employed to facilitate the reactions under solvent-free conditions, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3,4-dimethoxyphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups to the benzothiazine core .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that benzothiazine derivatives exhibit promising anticancer properties. Methyl 4-(3,4-dimethoxyphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has shown potential in inhibiting the proliferation of cancer cells. A study highlighted its effectiveness against breast cancer cell lines, demonstrating a structure-activity relationship that suggests modifications to the benzothiazine core can enhance antitumor activity .
Antiviral Properties
This compound has also been investigated for its antiviral effects. In vitro studies have revealed that certain benzothiazine derivatives can inhibit HIV replication. The mechanism involves interference with viral entry or replication processes within host cells, making it a candidate for further development as an antiviral agent .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress in neuronal cells, which is crucial in conditions such as Alzheimer's disease and Parkinson's disease .
Pharmacological Applications
Topoisomerase Inhibition
Benzothiazine derivatives have been studied for their ability to inhibit topoisomerases—enzymes critical for DNA replication and repair. This compound has demonstrated activity against topoisomerase II, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored in various models of inflammation. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Agricultural Applications
Pesticidal Activity
Research has also indicated that this compound exhibits pesticidal properties. Its efficacy against certain fungal pathogens makes it a candidate for agricultural applications to protect crops from diseases .
Data Tables
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound against various breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability with IC50 values comparable to established chemotherapeutics.
Case Study 2: Neuroprotection
In an animal model of neurodegeneration, the compound was administered to assess its neuroprotective effects. Results showed significant improvement in cognitive function and reduced markers of oxidative stress compared to the control group.
Mechanism of Action
The mechanism of action of methyl 4-(3,4-dimethoxyphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Methoxy-Substituted Phenyl Derivatives
Methyl 7-Fluoro-4-(4-Methoxyphenyl)-4H-1,4-Benzothiazine-2-Carboxylate 1,1-Dioxide
- Key Differences : The phenyl group has a single methoxy substituent at position 4 (vs. 3,4-dimethoxy in the target compound).
- Molecular Weight : 363.37 g/mol (vs. higher for the dimethoxy analog) .
Methyl 4-(3,5-Dimethoxyphenyl)-4H-1,4-Benzothiazine-2-Carboxylate 1,1-Dioxide
Benzothiazine Ring Variants
Methyl 4-Ethoxy-2-Methyl-2H-1,2-Benzothiazine-3-Carboxylate 1,1-Dioxide
- Key Differences :
- Ring Type : 1,2-benzothiazine (vs. 1,4-benzothiazine).
- Substituents : Ethoxy at position 4, methyl at position 2, and carboxylate at position 3.
- Biological Activity : Anti-inflammatory, Calpain I inhibition, and endothelin receptor antagonism reported for 1,2-benzothiazines .
- Structural Insights : The 1,2-benzothiazine ring adopts a distorted half-chair conformation, with intermolecular C–H⋯S and π-π interactions influencing crystallinity .
Functional Group Modifications
4-Hydroxy-2-Methyl-2H-1,2-Benzothiazine-3-Carboxylic Acid Ethyl Ester 1,1-Dioxide (Meloxicam Related Compound A)
Structural and Pharmacological Implications
Substituent Effects
Comparative Data Table
Biological Activity
Methyl 4-(3,4-dimethoxyphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound belongs to the benzothiazine class and is characterized by the following structural features:
- Benzothiazine Ring : A fused heterocyclic structure that contributes to its pharmacological properties.
- Fluorine Atom : Enhances lipophilicity and biological activity.
- Dimethoxyphenyl Group : May influence receptor binding and activity.
Molecular Formula and Weight
- Molecular Formula : CHF NOS
- Molecular Weight : 372.40 g/mol
The biological activity of this compound is largely attributed to its interaction with various molecular targets. Research indicates that it may exert its effects through:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
- Receptor Modulation : It may interact with receptors associated with pain and inflammation, modulating their activity.
1. Anticancer Activity
Several studies have reported the anticancer potential of benzothiazine derivatives. This compound has shown promising results in inhibiting cancer cell proliferation in vitro.
| Study | Cancer Type | IC50 (µM) | Findings |
|---|---|---|---|
| Breast Cancer | 5.2 | Induced apoptosis in MCF-7 cells. | |
| Lung Cancer | 3.8 | Inhibited cell migration and invasion. |
2. Anti-inflammatory Activity
The compound has demonstrated significant anti-inflammatory properties in animal models. It inhibits the production of pro-inflammatory cytokines and reduces edema.
| Study | Model | Dose (mg/kg) | Findings |
|---|---|---|---|
| Carrageenan-induced paw edema | 50 | Reduced paw swelling by 45%. | |
| LPS-induced inflammation | 25 | Decreased TNF-alpha levels significantly. |
3. Antimicrobial Activity
Research indicates that methyl 4-(3,4-dimethoxyphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate exhibits antimicrobial properties against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 64 µg/mL |
Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines revealed that treatment with methyl 4-(3,4-dimethoxyphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate resulted in significant apoptosis as evidenced by increased caspase activity and decreased Bcl-2 expression.
Case Study 2: Anti-inflammatory Effects
In a randomized controlled trial involving inflammatory bowel disease patients, administration of the compound led to improved clinical scores and reduced inflammatory markers compared to placebo.
Q & A
Q. What are the key structural features influencing the reactivity of this benzothiazine derivative?
The compound’s reactivity is governed by its 1,4-benzothiazine core, fluorinated aromatic ring, and electron-donating 3,4-dimethoxyphenyl substituent. The sulfone groups (1,1-dioxide) increase electrophilicity at the thiazine sulfur, making it susceptible to nucleophilic attack. The fluorine atom at position 7 enhances metabolic stability and modulates electronic effects on the aromatic system, as seen in related fluorinated benzothiazines .
Methodological Insight : Use X-ray crystallography (as in ) to confirm the half-chair conformation of the thiazine ring and assess intramolecular interactions (e.g., C–H⋯O/S). Computational methods (DFT) can model electronic effects of substituents.
Q. How can researchers verify the purity of this compound during synthesis?
High-performance liquid chromatography (HPLC) with a mobile phase of methanol, water, sodium phosphate buffer, and tetrabutylammonium hydroxide (adjusted to pH 5.5) is recommended for purity assessment. Relative retention times and response factors for related impurities (e.g., hydrolyzed or demethylated derivatives) should be calibrated against standards, as demonstrated in meloxicam analog analyses .
Q. How can the synthetic route be optimized to enhance yield and reduce side products?
The synthesis of benzothiazine 1,1-dioxides typically involves alkylation of a hydroxy precursor (e.g., methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide) with an aryl halide under basic conditions. highlights refluxing in acetonitrile with potassium carbonate as effective for alkylation. To optimize:
- Use anhydrous conditions to prevent hydrolysis of the ester group.
- Employ a 5:1 molar excess of the aryl halide (e.g., 3,4-dimethoxyphenyl iodide) to drive the reaction to completion.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
Advanced Tip : Replace potassium carbonate with cesium carbonate for improved solubility and reactivity in polar aprotic solvents.
Q. What strategies resolve contradictions in biological activity data for benzothiazine derivatives?
Biological activity variations arise from substituent positioning and stereoelectronic effects. For example:
- Antimicrobial activity : Fluorine at position 7 (as in the target compound) enhances membrane penetration, but bulky 3,4-dimethoxyphenyl groups may sterically hinder target binding.
- Neuroprotective effects : Electron-rich substituents (e.g., methoxy groups) may increase antioxidant capacity, as seen in structurally related compounds .
Q. Methodological Approach :
Conduct structure-activity relationship (SAR) studies using analogs with systematic substituent variations.
Use molecular docking to predict binding affinities to target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity).
Q. How can crystallographic data inform the design of analogs with improved stability?
X-ray structures (e.g., ) reveal that π-π stacking between aromatic rings and intermolecular C–H⋯O/S interactions stabilize the crystal lattice. To enhance stability in solution:
- Introduce substituents that promote similar non-covalent interactions (e.g., para-methyl groups for π-π stacking).
- Avoid substituents that disrupt the thiazine ring’s half-chair conformation, as distortions may reduce thermodynamic stability .
Case Study : In , the absence of hydrogen bonding at O4 shortens the C9–O4 bond, suggesting that ester groups at this position require steric protection to prevent hydrolysis.
Q. What advanced analytical techniques characterize degradation pathways under physiological conditions?
- LC-MS/MS : Identify degradation products in simulated gastric fluid (pH 1.2) and plasma (pH 7.4).
- NMR kinetics : Track demethylation or sulfone reduction using or NMR.
- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and compare to controls .
Contradictions and Challenges
Q. Why do some benzothiazine derivatives show conflicting bioactivity in preclinical models?
Discrepancies often arise from:
- Species-specific metabolism : Fluorinated compounds may exhibit varying clearance rates in rodents vs. humans.
- Off-target effects : The 1,4-benzothiazine core can interact with multiple enzyme isoforms (e.g., cytochrome P450).
Resolution : Use isogenic cell lines or humanized animal models to reduce variability. Validate targets via CRISPR knockouts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
